molecular formula C9H6F3N3 B13195025 N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine

N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine

Cat. No.: B13195025
M. Wt: 213.16 g/mol
InChI Key: LWINSLCAXHCMLW-UHFFFAOYSA-N
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Description

N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine (CID 125449811) is a chemical compound with the molecular formula C 9 H 6 F 3 N 3 . It belongs to the class of aminopyrazoles, which are recognized in medicinal chemistry as privileged scaffolds for the design of biologically active molecules . Aminopyrazoles are versatile building blocks in drug discovery due to their ability to serve as key ligands for various enzymes and receptors . Compounds featuring the pyrazole nucleus have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties . The presence of both the aminopyrazole core and a polyfluorinated phenyl ring in this compound's structure makes it a valuable intermediate for researchers. This combination is frequently employed to modulate a compound's physicochemical properties, such as its metabolic stability and membrane permeability, which are critical parameters in lead optimization . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

N-(2,4,5-trifluorophenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C9H6F3N3/c10-6-1-8(12)9(2-7(6)11)15-5-3-13-14-4-5/h1-4,15H,(H,13,14)

InChI Key

LWINSLCAXHCMLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)NC2=CNN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,4,5-trifluorophenylhydrazine with an appropriate pyrazole derivative. One common method involves the use of 2,4,5-trifluorophenylhydrazine and 4-chloropyrazole under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a multi-step process involving the preparation of 2,4,5-trifluorophenylhydrazine followed by its reaction with pyrazole derivatives. The process may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups replacing the trifluoromethyl group .

Scientific Research Applications

N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine is a chemical compound with potential applications in scientific research, particularly as a building block in the synthesis of complex organic molecules . Pyrazole derivatives exhibit a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, and anti-cancer properties .

Synthesis and Properties

  • The compound is related to pyrazoles, which are potent medicinal scaffolds .
  • Fluorine-containing compounds are of interest in drug development because the introduction of fluorine can enhance bioactivity and metabolic stability .

Related Compounds

  • N-(2,5-Difluorophenyl)-1H-pyrazol-4-amine is a related compound with applications in synthesis .
  • N-(2,4,6-Trifluorophenyl)-1H-pyrazol-4-amine also has applications in synthesis .
  • 1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine is another related compound .
  • N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine is investigated for its potential in biology.

Biological Activities of Pyrazoles

Pyrazoles have demonstrated diverse biological activities :

  • Anti-inflammatory: Some pyrazole derivatives are used clinically as nonsteroidal anti-inflammatory drugs .
  • Anti-microbial: Pyrazoles have shown activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia .
  • Anti-tubercular: Certain pyrazole compounds have been tested for anti-tubercular properties .
  • Anti-cancer: Some pyrazole compounds have shown activity against leukemia, renal cancer, and non-small cell lung cancer cell lines .

Fluorine in Pharmaceuticals

The inclusion of fluorine atoms in pharmaceutical compounds is a common strategy to enhance drug properties :

  • Fluorine enhances the bioactivity and metabolic stability of drugs .
  • Approximately 25% of small-molecule drugs in the clinic contain fluorine .
  • Fluorination can fine-tune the physicochemical properties of active ingredients, such as lipophilicity, water solubility, and metabolic stability .
  • The incorporation of fluorine can block unwanted metabolism, as seen in the development of celecoxib .

Mechanism of Action

The mechanism of action of N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of specific enzymes or receptors. This interaction can result in various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Fluorinated Aryl Groups

The 2,4,5-trifluorophenyl group in the target compound distinguishes it from related fluorinated analogs:

  • 2,3,4-Trifluorophenyl and 2,4,6-Trifluorophenyl Derivatives: highlights that the position of fluorine atoms on the aryl ring significantly impacts antimicrobial activity. For example, acylthioureas with 2,4,5-trifluorophenyl groups exhibited stronger antibiofilm activity against Pseudomonas aeruginosa compared to 2,3,4-trifluorophenyl variants, likely due to optimized electron-withdrawing effects and spatial arrangement .
  • Mono- and Di-fluorinated Analogs: Compounds like N-(3-fluorophenyl) derivatives () show reduced activity compared to trifluorinated analogs, underscoring the importance of multiple fluorine atoms in enhancing target binding and metabolic resistance.

Pyrazole Core Modifications

  • Position of Amine Group : Unlike pyrazole-3-carboxamide derivatives (e.g., compound 4h in ), where the amine is at position 3, the target compound’s amine at position 4 may alter hydrogen-bonding interactions with biological targets. This positional difference could influence solubility and potency.
  • Trifluoroethyl-Substituted Pyrazoles: describes 1-(2,2,2-trifluoroethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine, which replaces the trifluorophenyl group with a trifluoroethyl chain.

Antimicrobial and Antibiofilm Activity

  • Target Compound vs. Acylthioureas: The 2,4,5-trifluorophenyl group in acylthioureas () demonstrates potent activity against Gram-negative (P. aeruginosa) and Gram-positive (Staphylococcus aureus) biofilms.
  • Comparison with Sulfonamide Derivatives : Compounds like (4-fluoro-2-methylphenyl)methanesulfonamide () exhibit different mechanisms due to the sulfonamide group, which may target enzymes like carbonic anhydrase rather than biofilm matrices .

Physicochemical Properties

  • Molecular Weight and Lipophilicity: The target compound’s molecular weight (~230–250 g/mol, estimated) is lower than bulkier analogs like 4h (630.0970 g/mol, ), favoring better bioavailability. The trifluorophenyl group increases logP compared to non-fluorinated pyrazoles, enhancing membrane penetration .

Data Tables

Table 1: Structural and Activity Comparison of Fluorinated Pyrazole Derivatives

Compound Molecular Formula Key Substituents Biological Activity (Notable Targets) Reference
N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine C9H7F3N3 2,4,5-Trifluorophenyl, pyrazole-4-amine Hypothesized antibiofilm activity
4h () C28H31BrN4O4S2 4-Aminosulfonylphenyl, p-fluorophenyl Not specified (structural analog)
Acylthiourea (2,4,5-F3Ph) C22H17Cl2F3N2O2S 2,4,5-Trifluorophenyl, acylthiourea Anti-P. aeruginosa biofilm
1-(2,2,2-Trifluoroethyl)-pyrazole () C12H16F3N5 Trifluoroethyl, trimethylpyrazole Undisclosed (structural contrast)

Table 2: Impact of Fluorine Substitution on Activity

Fluorine Pattern on Aryl Group Antibiofilm Activity (vs. P. aeruginosa) Key Inference
2,4,5-Trifluorophenyl High Optimal electronic effects
2,3,4-Trifluorophenyl Moderate Suboptimal spatial arrangement
3-Fluorophenyl Low Insufficient fluorine density

Biological Activity

N-(2,4,5-Trifluorophenyl)-1H-pyrazol-4-amine is an organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a pyrazole ring substituted with a trifluorophenyl group, which enhances its biological activity. The molecular formula of this compound is C_8H_6F_3N_3, and it has a molecular weight of approximately 213.16 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound can inhibit certain enzymes by binding to their active sites, which blocks their activity and leads to therapeutic effects. Notably, some pyrazole derivatives have shown promise as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory processes and cellular stress responses.

Anticancer Activity

This compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis and suppress tumor growth by inhibiting critical enzymes involved in cancer progression .

Case Studies

  • Antiproliferative Effects : In studies involving MCF7 (breast cancer), SF-268 (glioma), and NCI-H460 (lung cancer) cell lines, this compound showed IC50 values indicating potent cytotoxicity. For instance, derivatives related to this compound displayed IC50 values ranging from 0.28 µM to 3.79 µM across different cancer types .
  • Enzyme Inhibition : Molecular docking simulations have indicated that this compound can effectively bind to the active sites of various kinases and enzymes associated with cancer cell proliferation.

Biological Activity Summary Table

Activity Type Cell Line IC50 Value (µM) Mechanism
AntiproliferativeMCF73.79Apoptosis induction
AntiproliferativeSF-26812.50Enzyme inhibition
AntiproliferativeNCI-H4600.28MAPK pathway inhibition
Enzyme InhibitionVariousVariesBinding to active sites

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of 2,4,5-trifluoroaniline with suitable pyrazole derivatives through various methods including cyclization reactions. The trifluoromethyl substituents enhance lipophilicity and influence pharmacokinetic properties favorably for drug development.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds that exhibit varying biological activities:

Compound Name Structural Features Unique Properties
N-(2,3,4-Trifluorophenyl)thioureaThiourea group instead of pyrazoleDifferent reactivity due to thiourea functionality
2,3,4-Trifluorophenyl isothiocyanateIsothiocyanate functionalityHigh reactivity towards nucleophiles
4-(Aminosulfonyl)-N-(2,3,4-Trifluorophenyl)Methyl-BenzamideSulfonamide groupEnhanced solubility and bioavailability

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